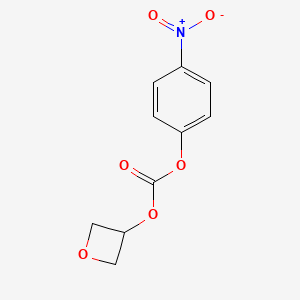

4-Nitrophenyl oxetan-3-yl carbonate

Descripción general

Descripción

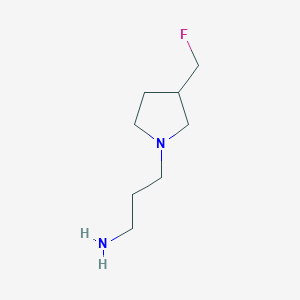

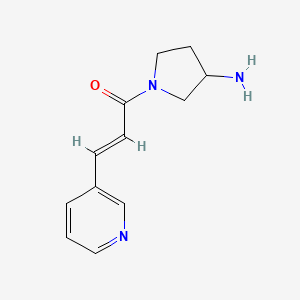

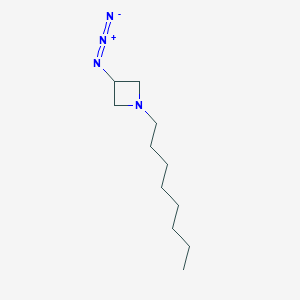

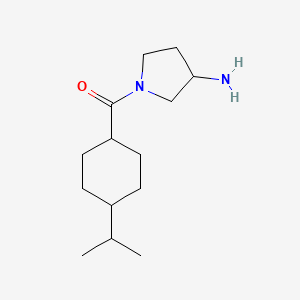

4-Nitrophenyl oxetan-3-yl carbonate is a chemical compound with the linear formula C10H9NO6 . It is used in laboratory settings and is stored in a freezer to maintain its stability .

Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl oxetan-3-yl carbonate is represented by the linear formula C10H9NO6 . This indicates that the molecule consists of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms .Physical And Chemical Properties Analysis

4-Nitrophenyl oxetan-3-yl carbonate has a molecular weight of 239.18 . It is stored in a freezer, indicating that it is stable at low temperatures .Aplicaciones Científicas De Investigación

Catalytic Antibody Preparation

Research conducted by Gallacher et al. (1991) explored the synthesis of 4-nitrophenyl 4'-(3-aza-2-oxoheptyl)phenyl carbonate among others for the investigation of catalytic activity by polyclonal antibodies. This study demonstrated that the IgG from sheep's antiserum could catalyze the hydrolysis of the carbonate ester, following Michaelis-Menten kinetics, highlighting the potential of such compounds in enzymatic studies and antibody production Gallacher et al., 1991.

Aminolysis of Carbonates

The kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate were studied by Castro et al. (2014), offering insights into the reactions of carbonates with alicyclic amines. Such studies contribute to understanding the reactivity and potential applications of nitrophenyl carbonates in synthetic organic chemistry Castro et al., 2014.

Corrosion Inhibition

Research by Nam et al. (2016) found that yttrium 3-(4-nitrophenyl)-2-propenoate, a compound related to nitrophenyl carbonates, can serve as an effective corrosion inhibitor for copper alloys. This suggests potential applications of related nitrophenyl carbonate compounds in developing protective coatings for metals Nam et al., 2016.

Green Chemistry and Polymer Synthesis

Blattmann et al. (2014) discussed the use of cyclic carbonates, including those related to nitrophenyl carbonates, for the synthesis of non-isocyanate polyurethanes (NIPUs) via carbon dioxide fixation. This research highlights the role of nitrophenyl carbonates in sustainable polymer production and CO2 utilization strategies Blattmann et al., 2014.

Low-Temperature Reactions and Polymer Chemistry

Brunelle (1991) described the application of o-nitrophenyl carbonate for the preparation of aromatic carbonates and polycarbonates through transesterification reactions at or below ambient temperatures. This indicates the potential of nitrophenyl carbonates in facilitating polymer synthesis under mild conditions Brunelle, 1991.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-nitrophenyl) oxetan-3-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c12-10(17-9-5-15-6-9)16-8-3-1-7(2-4-8)11(13)14/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTIQWPDFBYXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl oxetan-3-yl carbonate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.